![molecular formula C16H15NO5S B2838198 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 805304-35-2](/img/structure/B2838198.png)

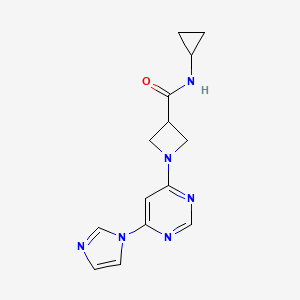

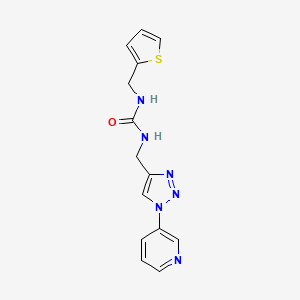

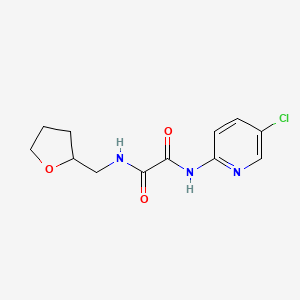

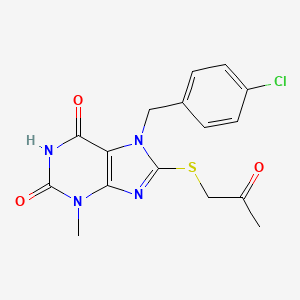

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

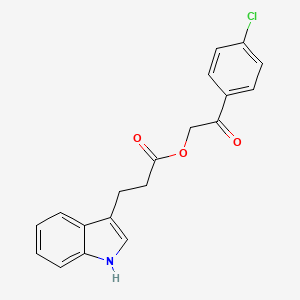

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.36. The purity is usually 95%.

BenchChem offers high-quality [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

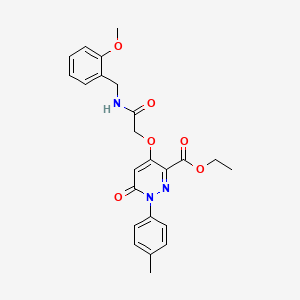

- Chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples include therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .

- The absolute configuration of the C2 stereo center significantly influences the biological activity of benzodioxane compounds. Some of these molecules exhibit antihypertensive properties, affinities towards serotonin receptors, and antihepatotoxic activities .

- [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can serve as a building block in organic synthesis reactions. It has been used to produce dendrimers and ligands for catalysts in asymmetrical reactions .

- Benzodioxane derivatives have demonstrated antimicrobial and antiviral properties. These compounds are employed in the pharmaceutical industry for their potential as antifungal, antibacterial, and anti-inflammatory agents .

- Researchers have developed versatile catalyst systems for the enantioselective synthesis of chiral 1,4-benzodioxanes. These systems allow the preparation of benzodioxanes with various substituents (alkyl, aryl, heteroaryl, and carbonyl groups) at the 2-position .

- Benzodioxane-based compounds have been investigated for their ability to inhibit bacterial biofilm formation. Additionally, they exhibit hemolytic activity, which may have implications in various biological contexts .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalyst Ligands

Antimicrobial and Antiviral Agents

Enantioselective Synthesis

Biofilm Inhibition and Hemolytic Activity

Mechanism of Action

Target of Action

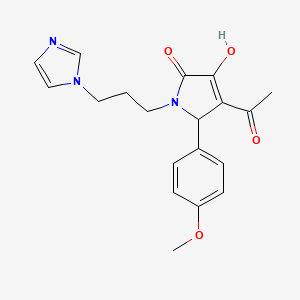

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .

Mode of Action

It has been observed that similar compounds have shown inhibitory effects against pathogenic bacterial strains such asEscherichia coli and Bacillus subtilis .

Biochemical Pathways

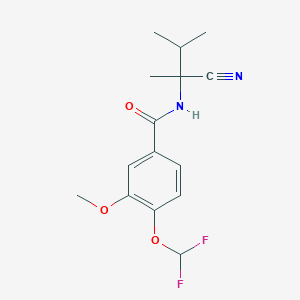

Sulfonamides, which are part of the compound’s structure, have been reported to display excellent inhibition properties against carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.

Pharmacokinetics

Sulfonamides, which are part of the compound’s structure, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . These properties could potentially influence the bioavailability of the compound.

Result of Action

The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

properties

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-10-4-7-23-15(10)16(19)22-9-14(18)17-11-2-3-12-13(8-11)21-6-5-20-12/h2-4,7-8H,5-6,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEJZSLLWUTXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[2-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2838117.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)

![1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)

![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)

![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)